molecular formula C20H28N6O B5641411 1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine

1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine

Cat. No. B5641411
M. Wt: 368.5 g/mol
InChI Key: BQXKQNXFAAOGBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to the compound , often involves multi-step chemical processes. For example, research on related compounds involves steps like nucleophilic substitution reactions, reductive amination, and various forms of catalysis to achieve the desired structures with high specificity and yield (Shibuya et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is critical for understanding their chemical behavior and potential interactions. Techniques such as X-ray diffraction and density functional theory (DFT) studies are commonly used to elucidate the arrangement of atoms within these molecules, providing insights into their stability and reactivity (Şahin et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various pharmacologically active compounds. Their reactivity can be finely tuned by modifying the substituents on the piperazine ring, allowing for the creation of compounds with targeted properties (Eskola et al., 2002).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of their substituents. Studies involving similar compounds have shown how modifications to the molecular structure can significantly alter these properties, affecting their potential applications (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-23-11-13-24(14-12-23)20(27)26-9-4-5-17(15-26)19-22-8-10-25(19)16-18-6-2-3-7-21-18/h2-3,6-8,10,17H,4-5,9,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXKQNXFAAOGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine

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